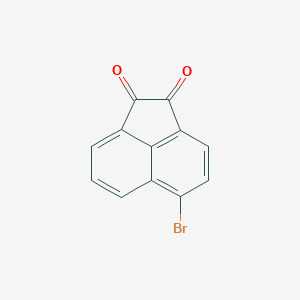

1,2-Acenaphthylenedione, 5-bromo-

Description

BenchChem offers high-quality 1,2-Acenaphthylenedione, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Acenaphthylenedione, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoacenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHHFMRUWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457682 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26254-35-3 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Scientific Merit of 5-bromo-1,2-acenaphthylenedione

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1,2-acenaphthylenedione

This document serves as a comprehensive technical guide on the core physicochemical properties of 5-bromo-1,2-acenaphthylenedione. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for applications in medicinal chemistry, materials science, and organic synthesis. This guide moves beyond a simple recitation of data, providing insights into the causality behind experimental choices and grounding all information in authoritative references.

5-bromo-1,2-acenaphthylenedione, also known as 5-bromoacenaphthenequinone, is a halogenated polycyclic aromatic dione. Its rigid, planar structure and the presence of two adjacent carbonyl groups make it an intriguing scaffold. The introduction of a bromine atom at the 5-position significantly modulates its electronic properties, creating a molecule with distinct reactivity and potential. The parent compound, acenaphthenequinone, and its derivatives are known to exhibit a range of biological activities, including bactericidal, fungicidal, and antihypoxic properties.[1] They serve as crucial intermediates in the synthesis of dyes, pigments, pharmaceuticals, and other fused heterocyclic systems.[1][2] A thorough characterization of its fundamental properties is the critical first step in harnessing its synthetic and therapeutic potential.

Core Physicochemical Data

The foundational properties of 5-bromo-1,2-acenaphthylenedione are summarized below. This data provides the essential parameters for handling, dissolving, and analyzing the compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 26254-35-3 | [3][4] |

| Molecular Formula | C₁₂H₅BrO₂ | [3][4] |

| Molecular Weight | 261.07 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline solid | [2][3][5] |

| Melting Point | > 238 °C (with decomposition) | [3] |

| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF), and chlorinated solvents. | [5] |

| LogP (Octanol/Water) | 2.98 | [4] |

| Polar Surface Area (PSA) | 34.14 Ų | [4] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structural elucidation. For a molecule like 5-bromo-1,2-acenaphthylenedione, ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR verifies the presence of the carbonyl carbons and the overall carbon skeleton. The spectrum provides a direct fingerprint of the molecule's electronic environment.

-

¹H NMR (200 MHz, DMSO-d₆): The aromatic protons are observed in the downfield region, typically between δ 7.9 and 8.4 ppm.[3] The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton on the acenaphthene core, confirming the 5-position of the bromine atom.

-

¹³C NMR: The two carbonyl carbons are expected to appear significantly downfield (typically δ > 180 ppm) due to the strong deshielding effect of the oxygen atoms. The remaining aromatic carbons will appear in the δ 120-150 ppm range, with the carbon directly attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying key functional groups. The most prominent feature in the IR spectrum of 5-bromo-1,2-acenaphthylenedione is the strong absorption from the carbonyl (C=O) groups.

-

Key Absorptions (ν, cm⁻¹):

-

~1730 cm⁻¹ (strong): This intense peak is characteristic of the C=O stretching vibration in a five-membered ring dione system.[3]

-

~1600 cm⁻¹ (medium): Corresponds to C=C stretching vibrations within the aromatic ring.[3]

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region (typically below 800 cm⁻¹) corresponding to the C-Br bond.

-

Experimental Protocols: A Self-Validating System

The following protocols describe robust methods for characterizing 5-bromo-1,2-acenaphthylenedione, ensuring data integrity and reproducibility.

Protocol: Purity and Identity Confirmation by HPLC-UV

Trustworthiness: This protocol uses High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to provide quantitative purity data (% area) and a characteristic retention time (tᵣ) that serves as an identifier. By using a gradient elution, we can effectively separate the main compound from potential impurities with different polarities.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solvents.

-

Sample Preparation: Accurately weigh ~1 mg of 5-bromo-1,2-acenaphthylenedione and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Instrument Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

UV Detection: Monitor at a wavelength where the compound absorbs, such as 254 nm or 320 nm.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Workflow for HPLC-UV purity analysis.

Protocol: Synthesis via Oxidation

Authoritative Grounding: The synthesis of 5-bromo-1,2-acenaphthylenedione is reliably achieved through the oxidation of 5-bromoacenaphthene. This established method utilizes a strong oxidizing agent in an acidic medium.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromoacenaphthene and a catalytic amount of cerium(III) chloride heptahydrate in glacial acetic acid.[3]

-

Oxidant Addition: While stirring at 40 °C, add sodium dichromate dihydrate in small portions over 1 hour.[3]

-

Reaction: Maintain the reaction mixture at 40 °C with continuous stirring for 8 hours.[3]

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.[3]

-

Purification:

-

Filter the precipitate and wash thoroughly with water.[3]

-

Stir the solid in a 10% sodium carbonate solution at 80 °C to remove acidic impurities, then filter.[3]

-

Extract the solid with a 4% aqueous sodium bisulfite solution at 80 °C.[3]

-

Acidify the filtrate with concentrated sulfuric acid to re-precipitate the purified product.[3]

-

-

Isolation: Filter the yellow precipitate, wash with water and then ethanol, and dry under vacuum to yield the final product.[3]

Sources

An In-Depth Technical Guide to 5-Bromo-1,2-Acenaphthylenedione for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-1,2-acenaphthylenedione, a halogenated aromatic dione with significant potential in synthetic chemistry and drug discovery. This document delves into its chemical identity, synthesis, putative reactivity, and prospective applications, with a focus on providing actionable insights for laboratory professionals.

Core Chemical Identity and Descriptors

5-Bromo-1,2-acenaphthylenedione, also known as 5-bromoacenaphthoquinone, is a derivative of acenaphthenequinone. The introduction of a bromine atom onto the aromatic backbone significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Key Identifiers for 5-Bromo-1,2-Acenaphthylenedione

| Identifier | Value | Source |

| CAS Number | 26254-35-3 | |

| Molecular Formula | C₁₂H₅BrO₂ | |

| Molecular Weight | 261.07 g/mol | |

| Synonyms | 5-Bromoacenaphthenequinone, 5-bromo-acenaphthylene-1,2-dione | |

| Parent Compound | Acenaphthoquinone (CAS: 82-86-0) | |

| Key Precursor | 5-Bromo-1,2-dihydroacenaphthylene (CAS: 2051-98-1) |

Synthesis and Mechanistic Considerations

The primary route to 5-bromo-1,2-acenaphthylenedione involves the oxidation of a brominated acenaphthene precursor. A well-documented and reliable method is the oxidation of 5-bromoacenaphthene.

Experimental Protocol: Oxidation of 5-Bromoacenaphthene

This protocol is adapted from established literature procedures. The causality behind the choice of reagents lies in the need for a potent oxidizing agent that can selectively convert the methylene groups of the acenaphthene core to ketones without cleaving the aromatic ring. Sodium dichromate in acetic acid is a classic and effective choice for this transformation. The addition of a cerium(III) catalyst can enhance the reaction rate and efficiency.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-bromoacenaphthene (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of cerium(III) chloride heptahydrate to the solution.

-

Oxidant Addition: While maintaining the temperature at approximately 40°C, slowly add sodium dichromate dihydrate (approximately 1.7 equivalents) in small portions over a period of one hour. The slow addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 40°C for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification:

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

To remove unreacted starting material and byproducts, the solid is first treated with a 10% sodium carbonate solution, followed by extraction with a 4% aqueous sodium bisulfite solution.

-

The filtrate from the bisulfite extraction is then acidified with concentrated sulfuric acid to precipitate the purified 5-bromo-1,2-acenaphthylenedione.

-

The resulting yellow solid is filtered, washed with water and ethanol, and dried under vacuum.

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 5-bromo-1,2-acenaphthylenedione.

Chemical Reactivity and Profile

The reactivity of 5-bromo-1,2-acenaphthylenedione is dictated by the electrophilic nature of the dione system and the presence of the deactivating, ortho-para directing bromine substituent on the aromatic ring.

-

Dicarbonyl Group: The adjacent ketone functionalities are susceptible to nucleophilic attack. This allows for a variety of condensation reactions with amines, hydrazines, and other nucleophiles to form heterocyclic systems.

-

Aromatic Ring: The bromine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. However, the dione functionality is also strongly deactivating, making further electrophilic substitution challenging. Nucleophilic aromatic substitution of the bromine is possible under harsh conditions or with strong nucleophiles.

Diagram 2: Reactivity Profile

Caption: Key reactivity sites of 5-bromo-1,2-acenaphthylenedione.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological applications of 5-bromo-1,2-acenaphthylenedione are not extensively reported, its structural motifs are present in molecules with significant pharmacological activity. This suggests its utility as a key intermediate in the synthesis of novel therapeutic agents.

-

Anticancer Agents: The acenaphthene core is found in various compounds with demonstrated antitumor properties. Furthermore, bromo-substituted heterocyclic compounds, such as derivatives of 1-benzyl-5-bromoindolin-2-one, have shown promising anticancer activity. The dione functionality of 5-bromo-1,2-acenaphthylenedione provides a reactive handle to synthesize a diverse library of derivatives for screening against various cancer cell lines.

-

Anti-inflammatory Agents: Phenolic and brominated compounds have been investigated for their anti-inflammatory effects. The structural backbone of 5-bromo-1,2-acenaphthylenedione could be modified to explore potential anti-inflammatory drug candidates.

Safety, Handling, and Storage

5.1. Hazard Identification (Inferred)

-

Skin and Eye Irritation: Acenaphthenequinone is known to cause skin and serious eye irritation.[1] It is prudent to assume 5-bromo-1,2-acenaphthylenedione possesses similar properties.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

-

Toxicity: Halogenated organic compounds can have a range of toxic effects, and some are considered persistent, bioaccumulative, and toxic (PBT).[2][3] The full toxicological profile of this compound has not been determined.

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid.

-

Hygiene: Wash hands thoroughly after handling.

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Table 2: Summary of Safety Recommendations

| Precaution | Recommendation | Rationale |

| Eye Protection | Safety goggles with side-shields | Potential for serious eye irritation.[1] |

| Skin Protection | Chemical-resistant gloves, lab coat | Potential for skin irritation.[1] |

| Respiratory Protection | Use in a fume hood | Potential for respiratory tract irritation.[1] |

| Storage | Cool, dry, well-ventilated area | To ensure chemical stability. |

| Incompatibilities | Strong oxidizing agents | To prevent hazardous reactions.[1] |

Conclusion

5-Bromo-1,2-acenaphthylenedione is a valuable chemical entity with significant potential for synthetic chemists and drug discovery professionals. Its defined synthesis and reactive dione functionality make it an attractive starting material for the creation of novel heterocyclic compounds. While its own biological profile is not yet fully elucidated, its structural relationship to known bioactive molecules suggests that its derivatives are promising candidates for further investigation, particularly in the fields of oncology and anti-inflammatory research. Prudent handling and adherence to safety protocols are essential when working with this compound.

References

-

ChemSrc. 5-Bromoacenaphthenequinone | CAS#:26254-35-3. [Link]

-

ChemSec. Halogenated compounds - SIN List. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 82-86-0, Acenaphthoquinone. [Link]

-

Anjum, A., et al. (2018). Perspective on halogenated organic compounds. Journal of Environmental Science and Health, Part C, 36(4), 227-251. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-bromoacenaphthylene-1,2-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromoacenaphthylene-1,2-dione, also known as 5-bromoacenaphthenequinone, is a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its unique structure makes it a valuable building block in the development of novel pharmaceuticals, advanced materials, and optoelectronic applications.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to 5-bromoacenaphthylene-1,2-dione, offering detailed experimental protocols and an in-depth analysis of the underlying chemical principles. The methodologies presented are designed to be robust and reproducible, ensuring scientific integrity and providing a solid foundation for further research and development.

Introduction: The Significance of 5-bromoacenaphthylene-1,2-dione

Acenaphthenequinone and its derivatives are a class of orthoquinones that serve as versatile precursors in organic synthesis.[3][4] The introduction of a bromine atom at the 5-position of the acenaphthylene-1,2-dione core significantly influences its electronic properties and provides a reactive handle for further functionalization through cross-coupling reactions. This makes 5-bromoacenaphthylene-1,2-dione a highly sought-after intermediate for creating complex molecular architectures.

The applications of this compound are diverse, ranging from its use as a key component in the synthesis of antibiotics and anti-inflammatory agents to its role in the development of specialty polymers and fluorescent dyes.[2] A thorough understanding of its synthesis is therefore crucial for scientists working in these fields. This guide will focus on two principal and effective methods for its preparation: the direct oxidation of 5-bromoacenaphthene and the electrophilic bromination of acenaphthenequinone.

Synthetic Pathways and Mechanistic Insights

There are two primary, well-established routes for the synthesis of 5-bromoacenaphthylene-1,2-dione. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Oxidation of 5-bromoacenaphthene

This is a direct and efficient method that starts from the readily available 5-bromoacenaphthene. The core of this transformation is the oxidation of the ethylene bridge of the acenaphthene system to a diketone.

Diagram of Synthesis Pathway A```dot

Caption: Bromination of acenaphthenequinone to 5-bromoacenaphthylene-1,2-dione.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. [5]It is favored over liquid bromine for its ease of handling and its ability to maintain a low concentration of Br₂ in the reaction mixture, which helps to prevent over-bromination.

-

Solvent: The use of a polar solvent is crucial for this reaction. [5]Polar solvents can help to stabilize the charged intermediates formed during the electrophilic substitution mechanism, thereby facilitating the reaction.

-

Regioselectivity: The electron-withdrawing nature of the dione functionality deactivates the aromatic rings towards electrophilic substitution. However, the 5-position is generally the most reactive site for electrophilic attack on the acenaphthene system, leading to the desired product.

Detailed Experimental Protocols

The following protocols are based on established and validated procedures.

Protocol A: Synthesis via Oxidation of 5-bromoacenaphthene

[6] Materials and Equipment:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 5-bromoacenaphthene | 233.10 | 11.0 g | 47.2 mmol |

| Sodium dichromate dihydrate | 298.00 | 23.9 g | 80.2 mmol |

| Cerium(III) chloride heptahydrate | 372.48 | 0.5 g | 1.3 mmol |

| Glacial Acetic Acid | - | 50 mL | - |

| 10% Sodium Carbonate Solution | - | 200 mL | - |

| 4% Sodium Bisulfite Solution | - | 500 mL | - |

| Concentrated Sulfuric Acid | - | As needed | - |

| Ethanol | - | For washing | - |

| Deionized Water | - | For washing | - |

Procedure:

-

To a solution of 5-bromoacenaphthene (11.0 g, 47.2 mmol) and cerium(III) chloride heptahydrate (0.5 g, 1.3 mmol) in acetic acid (50 mL), add sodium dichromate dihydrate (23.9 g, 80.2 mmol) in small portions over 1 hour with continuous stirring at 40°C.

-

Maintain the reaction mixture at 40°C for 8 hours with stirring.

-

After the reaction is complete, add cold water (1 L) to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with water.

-

Suspend the solid in a 10% solution of sodium carbonate (200 mL) and stir at 80°C for 30 minutes to remove any acidic impurities. Filter the solid and wash with water.

-

Extract the precipitate with a 4% aqueous solution of sodium bisulfite (500 mL) at 80°C for 30 minutes. This step helps to remove any unreacted starting material and some byproducts.

-

Acidify the filtrate with concentrated sulfuric acid with constant stirring until a weakly acidic pH is achieved.

-

The precipitated yellow product, 5-bromoacenaphthylene-1,2-dione, is then filtered, washed successively with water and ethanol, and dried under vacuum.

Expected Yield: 9.4 g (76%)

Characterization Data:

-

Melting Point: > 238°C (decomposition) [6]* ¹H NMR (200 MHz, DMSO-d₆): δ 8.37 (d, 1H, J = 8.2 Hz), 8.24-8.09 (m, 2H), 8.04 (d, 1H, J = 7.6 Hz), 7.93 (d, 1H, J = 7.2 Hz) [6]* IR (ν, cm⁻¹): 1730 (s, C=O) [6]

Self-Validating Systems and Quality Control

To ensure the purity and identity of the synthesized 5-bromoacenaphthylene-1,2-dione, a series of analytical techniques should be employed:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the product. The provided NMR and IR data serve as a benchmark for successful synthesis.

Conclusion

The synthesis of 5-bromoacenaphthylene-1,2-dione is a critical process for researchers in various fields of chemistry and drug development. The two pathways presented in this guide, the oxidation of 5-bromoacenaphthene and the bromination of acenaphthenequinone, offer reliable and efficient methods for obtaining this valuable intermediate. By understanding the mechanistic details and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound with high yield and purity, paving the way for new discoveries and innovations.

References

-

Baranov, E. V.; Dodonov, V. A.; Fedushkin, I. L.; Koptseva, T. S.; Makarov, V. M.; Skatova, A. A.; Sokolov, V. G. Russian Journal of Coordination Chemistry, 2020 , 46(4), 215-223. [Link]

-

El-Shafei, A. K.; Ghattas, A.-B. A. G.; Fadda, A. A.; El-Said, A. M. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 2001 , 6(10), 823-875. [Link]

-

PubChem. Acenaphthenequinone. (Accessed January 25, 2026). [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 5-Bromoacenaphthylene-1,2-dione. (Accessed January 25, 2026). [Link]

- Scholl, R.; Seer, C. Justus Liebigs Annalen der Chemie, 1911, 394(1), 111-177. (Historical context for acenaphthene chemistry).

-

PubChem. Acenaphthenequinone. (Accessed January 25, 2026). [Link]

-

El-Shafei, A. K.; Ghattas, A.-B. A. G.; Fadda, A. A.; El-Said, A. M. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 2001 , 6(10), 823-875. [Link]

- Schamp, N.; De Kimpe, N.; Coppens, W. Tetrahedron, 1975, 31(17), 2081-2084.

-

LookChem. 5,6-Dibromoacenaphthylene-1,2-dione. (Accessed January 25, 2026). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6724, Acenaphthenequinone. (Accessed January 25, 2026). [Link]

-

Beilstein Journals. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. (Accessed January 25, 2026). [Link]

-

MPG.PuRe. Synthesis of 5-phenyl-1,8-naphthalic anhydrides: An exercise in acenaphthene chemistry. (Accessed January 25, 2026). [Link]

-

National Center for Biotechnology Information. Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene. (Accessed January 25, 2026). [Link]

Sources

- 1. 5-bromoacenaphthylene-1,2-dione | 26254-35-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Acenaphthenequinone | C12H6O2 | CID 6724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-bromoacenaphthylene-1,2-dione synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1,2-Acenaphthylenedione

Abstract

5-Bromo-1,2-acenaphthylenedione (CAS: 26254-35-3), also known as 5-bromoacenaphthenequinone, is a pivotal intermediate in the synthesis of complex organic molecules, including novel pharmaceutical agents and advanced materials.[1] Its utility in drug discovery pipelines, particularly for developing anti-inflammatory, antibiotic, and anti-cancer compounds, necessitates a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive analysis of the solubility and stability of 5-bromo-1,2-acenaphthylenedione, offering a foundational understanding for its effective handling, formulation, and application in research and development. We will explore its solubility profile across various solvent systems, delineate its stability under different environmental conditions, and provide validated experimental protocols for its characterization.

Core Physicochemical Characteristics

A molecule's fundamental properties govern its behavior in solution and its intrinsic stability. 5-Bromo-1,2-acenaphthylenedione is a halogenated quinone with a rigid, polycyclic aromatic structure. Its key physicochemical parameters are summarized below, providing the basis for predicting its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅BrO₂ | [2] |

| Molecular Weight | 261.07 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | > 238 °C (with decomposition) | [2] |

| Calculated logP | 2.98 | [3] |

| Polar Surface Area (PSA) | 34.14 Ų | [3] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

The molecule's high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution. The calculated LogP value of ~3 indicates significant lipophilicity, predicting poor solubility in aqueous media but favorable solubility in organic solvents. The absence of hydrogen bond donors and the presence of two acceptor sites (the ketone oxygens) further define its interaction potential with various solvents.

Solubility Profile: A Solvent-by-Solvent Analysis

The selection of an appropriate solvent is critical for synthesis, purification, formulation, and biological screening. The solubility of 5-bromo-1,2-acenaphthylenedione is dictated by its lipophilic nature and the specific intermolecular forces it can form.

Aqueous vs. Organic Solvents

As predicted by its high LogP value, the compound is poorly soluble in polar protic solvents like water.[3] This is corroborated by its synthesis protocol, where water and ethanol are used as washing agents to remove polar impurities, indicating the compound's insolubility in these media.[2] Conversely, it exhibits good solubility in polar aprotic solvents and some non-polar aromatic solvents.

The following diagram illustrates the key factors that determine the compound's solubility.

Caption: Factors influencing the solubility of 5-bromo-1,2-acenaphthylenedione.

Summary of Solvent Compatibility

Based on available data and chemical principles, the solubility in common laboratory solvents is summarized below.

| Solvent | Type | Expected Solubility | Rationale & Evidence |

| Water | Polar Protic | Poor | Used as a wash solvent during synthesis[2]; High LogP value.[3] |

| Ethanol | Polar Protic | Poor | Used as a wash solvent during synthesis.[2] |

| Acetic Acid | Polar Protic | Soluble | Employed as the reaction solvent for its synthesis.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as the solvent for NMR analysis.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | Common solvent for moderately polar organic compounds. |

| Dichloromethane (DCM) | Non-polar Aprotic | Likely Soluble | Common solvent for moderately polar organic compounds. |

| Toluene | Non-polar Aromatic | Likely Soluble | The parent compound, acenaphthylene, is soluble in toluene.[5] |

Stability Profile and Degradation Pathways

Understanding the stability of 5-bromo-1,2-acenaphthylenedione is crucial for its storage, handling, and application, as degradation can lead to loss of potency and the formation of undesired byproducts.

Thermal and Photolytic Stability

The compound exhibits high thermal stability, with decomposition occurring only at temperatures above 238 °C.[2] However, the acenaphthenequinone core is known to be photochemically active, suggesting that 5-bromo-1,2-acenaphthylenedione is likely sensitive to light.[6] Exposure to UV or high-intensity visible light may induce photochemical reactions. Therefore, it is imperative to store the compound protected from light.

Chemical Stability and Key Degradation Routes

The chemical stability is highly dependent on the reaction environment. The quinone moiety is susceptible to several transformation pathways.

-

Alkaline Instability: In the presence of strong aqueous bases, the acenaphthenequinone ring system can undergo cleavage to yield 1,8-naphthaldehydic acid derivatives.[6] This pathway represents a significant liability in alkaline formulations.

-

Reductive Instability: The dione functionality is readily reduced. Mild reducing agents can convert it to the corresponding hydroquinone or diol, altering its chemical and biological properties.[6]

-

Oxidative Instability: Under certain oxidative conditions, such as treatment with bromine in chlorobenzene, the compound can be cleaved to form 1,8-naphthalic anhydride.[6]

The primary degradation pathways are illustrated below.

Caption: Major chemical degradation pathways for the acenaphthenequinone core.

Recommended Storage Conditions

To ensure long-term integrity, 5-bromo-1,2-acenaphthylenedione should be stored in a cool, dark, and dry environment. Recommended conditions are:

-

Temperature: 2–8 °C.[7]

-

Atmosphere: In a well-sealed container, preferably under an inert gas like argon or nitrogen to prevent oxidative degradation.[8]

-

Light: Protected from light in an amber vial or opaque container.

Experimental Methodologies

To provide actionable guidance, this section details standardized protocols for quantifying the solubility and stability of the title compound.

Protocol: Thermodynamic Solubility Assessment via Nephelometry

This high-throughput method is ideal for determining the solubility limit in aqueous buffers, a critical parameter for drug development.

Causality: The principle relies on detecting the precise concentration at which a compound, introduced from a soluble stock (e.g., DMSO), precipitates out of an aqueous solution. The resulting light scattering from the suspension is measured by a nephelometer.

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve 5-bromo-1,2-acenaphthylenedione in 100% DMSO to create a 10 mM stock solution.

-

Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock into the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid co-solvent effects.

-

Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25 °C) for 24 hours with gentle agitation to allow the system to reach thermodynamic equilibrium.

-

Measurement: Measure the turbidity of each well using a plate-based nephelometer or a spectrophotometer capable of reading light scattering (e.g., at 620 nm).

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal sharply increases above the baseline of the soluble wells is determined as the thermodynamic solubility.

Protocol: Chemical Stability Evaluation by HPLC-UV

This protocol provides a robust framework for assessing the compound's degradation kinetics under various stress conditions.

Causality: By subjecting the compound to forced degradation (e.g., pH, heat, light), we can accelerate the chemical changes that might occur over a longer shelf-life. HPLC separates the parent compound from its degradants, and UV detection allows for their quantification over time.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-bromoacenaphthylene-1,2-dione synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Bromoacenaphthenequinone | CAS#:26254-35-3 | Chemsrc [chemsrc.com]

- 4. 5,6-Dibromoacenaphthylene-1,2-dione|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data and Analysis of 5-bromo-1,2-Acenaphthylenedione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-1,2-acenaphthylenedione, a halogenated derivative of the polycyclic aromatic hydrocarbon acenaphthenequinone. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing similar compounds. The guide details available experimental data, offers insights into spectral interpretation, and provides standardized protocols for acquiring spectroscopic information.

Introduction to 5-bromo-1,2-Acenaphthylenedione

5-bromo-1,2-acenaphthylenedione (also known as 5-bromoacenaphthenequinone) is a key synthetic intermediate and a subject of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the bromine substituent on the acenaphthene core. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard. This guide will delve into the specific spectroscopic signatures of this molecule.

Molecular Properties

A foundational understanding of the molecular properties of 5-bromo-1,2-acenaphthylenedione is essential for interpreting its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅BrO₂ | [1], [2] |

| Molecular Weight | 261.07 g/mol | [1], [2] |

| Exact Mass | 259.94700 | [1] |

| CAS Number | 26254-35-3 | [1], [2] |

Synthesis Overview

The primary route to 5-bromo-1,2-acenaphthylenedione involves the oxidation of 5-bromoacenaphthene. A common and effective method utilizes sodium dichromate dihydrate in the presence of a cerium(III) chloride catalyst in acetic acid.[2]

Caption: Synthesis workflow for 5-bromo-1,2-acenaphthylenedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Experimental Data: [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.37 | Doublet (d) | 8.2 | 1H | Aromatic H |

| 8.24-8.09 | Multiplet (m) | - | 2H | Aromatic H |

| 8.04 | Doublet (d) | 7.6 | 1H | Aromatic H |

| 7.93 | Doublet (d) | 7.2 | 1H | Aromatic H |

Solvent: DMSO-d₆, Instrument Frequency: 200 MHz

Interpretation: The ¹H NMR spectrum shows five distinct signals in the aromatic region (7.9-8.4 ppm), consistent with the five protons on the substituted acenaphthylene ring system. The downfield chemical shifts are indicative of protons attached to an electron-deficient aromatic system, a consequence of the two electron-withdrawing carbonyl groups. The splitting patterns (doublets and a multiplet) arise from spin-spin coupling with neighboring protons, and a detailed analysis of these coupling constants can allow for the specific assignment of each proton to its position on the aromatic rings. The integration values confirm the presence of one, two, one, and one proton for the respective signals.

¹³C NMR Spectroscopy

While experimental ¹³C NMR data for 5-bromo-1,2-acenaphthylenedione was not found in the searched literature, a predicted spectrum can be inferred based on the structure and data for analogous compounds.

Predicted Data:

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification |

| ~180-190 | C=O | Carbonyl carbons in quinone systems are highly deshielded. |

| ~120-150 | Aromatic C | Carbons within the aromatic rings.[3] |

| ~110-120 | C-Br | The carbon directly attached to the bromine atom will be shifted due to the electronegativity of the halogen.[4] |

Causality Behind the Prediction: The chemical shifts of carbon atoms in an aromatic system are influenced by the electronic effects of substituents. The electron-withdrawing nature of the carbonyl groups and the bromine atom will cause a downfield shift (higher ppm) for the carbons in their vicinity. The two carbonyl carbons are expected to be the most downfield signals. The carbon atom bonded to the bromine will also experience a downfield shift, though typically less pronounced than that of a carbonyl group. The remaining aromatic carbons will resonate in the typical aromatic region, with their precise shifts determined by their position relative to the substituents.

Experimental Protocol for NMR Spectroscopy

Caption: Generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5] The choice of solvent is critical to avoid signals that may overlap with analyte resonances.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.[6]

-

Acquisition of ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence.

-

Acquisition of ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phased and baseline corrected for accurate analysis.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Data: [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1730 | Strong (s) | C=O stretch (asymmetric) |

| 1684 | Weak (w) | C=O stretch (symmetric) |

| 1604 | Weak (w) | C=C aromatic stretch |

| 1576 | Weak (w) | C=C aromatic stretch |

| 1020 | Medium (m) | C-Br stretch |

| 768 | Medium (m) | C-H out-of-plane bend |

Interpretation: The most prominent feature in the IR spectrum is the strong absorption at 1730 cm⁻¹, characteristic of a carbonyl (C=O) stretching vibration.[7] The presence of a second, weaker carbonyl absorption at 1684 cm⁻¹ suggests the possibility of asymmetric and symmetric stretching modes of the two adjacent carbonyl groups. The absorptions in the 1600-1500 cm⁻¹ region are typical for C=C stretching vibrations within an aromatic ring. The medium intensity peak at 1020 cm⁻¹ can be tentatively assigned to the C-Br stretching vibration. The absorption at 768 cm⁻¹ is likely due to C-H out-of-plane bending, which is characteristic of the substitution pattern on the aromatic rings.[8]

Experimental Protocol for Solid-State IR Spectroscopy

Caption: Workflow for acquiring a solid-state IR spectrum.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a polished potassium bromide (KBr) salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.[10][11]

-

Background Measurement: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide.

-

Sample Measurement: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum:

While an experimental mass spectrum for 5-bromo-1,2-acenaphthylenedione was not located, the expected key features can be predicted.

| m/z Value | Predicted Identity | Justification |

| 259.9/261.9 | [M]⁺˙ (Molecular Ion) | The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in two molecular ion peaks separated by 2 m/z units with approximately equal intensity.[12] |

| 231.9/233.9 | [M-CO]⁺˙ | Loss of a carbonyl group (28 Da) is a common fragmentation pathway for quinones. |

| 203.9/205.9 | [M-2CO]⁺˙ | Subsequent loss of the second carbonyl group. |

| 152 | [C₁₂H₄]⁺˙ | Loss of the bromine atom and both carbonyl groups. |

| 79/81 | [Br]⁺ | Signal corresponding to the bromine isotopes. |

Causality in Fragmentation: In electron impact (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and fragmentation.[13] The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For 5-bromo-1,2-acenaphthylenedione, the initial ionization will likely form the molecular ion [C₁₂H₅BrO₂]⁺˙. Due to the stability of the aromatic system, the molecular ion peak is expected to be relatively intense.[14] The presence of the bromine atom will be clearly indicated by the characteristic M/M+2 isotopic pattern.[12] Subsequent fragmentation will likely involve the sequential loss of the two carbonyl groups as carbon monoxide, a common and favorable fragmentation pathway for diones. Cleavage of the C-Br bond is also a probable fragmentation route.

Experimental Protocol for Electron Impact Mass Spectrometry

Caption: Generalized workflow for electron impact mass spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.[15]

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to their abundance is recorded.

-

Spectrum Generation: The data is compiled to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

This technical guide has presented the available and predicted spectroscopic data for 5-bromo-1,2-acenaphthylenedione. The ¹H NMR and IR data provide clear experimental evidence for the structure of the molecule. While experimental ¹³C NMR and Mass Spectrometry data were not found, theoretical predictions based on the known structure and data from analogous compounds offer valuable insights into the expected spectral features. The provided experimental protocols serve as a standardized guide for researchers seeking to acquire and interpret spectroscopic data for this and related compounds, ensuring data quality and reproducibility.

References

-

5-Bromoacenaphthenequinone | CAS#:26254-35-3. ChemSrc. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Sample Preparation for FT-IR. University of the West Indies. [Link]

-

The Mass Spectrometry Experiment. Oregon State University. [Link]

-

mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

-

Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Cedre.fr. [Link]

-

Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry Tutorial. University of Iowa. [Link]

Sources

- 1. 5-Bromoacenaphthenequinone | CAS#:26254-35-3 | Chemsrc [chemsrc.com]

- 2. 5-bromoacenaphthylene-1,2-dione synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. wwz.cedre.fr [wwz.cedre.fr]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

The Emerging Therapeutic Potential of Brominated Acenaphthenequinones: A Technical Guide for Drug Discovery

Foreword: Unlocking the Bioactive Potential of Halogenated Scaffolds

In the relentless pursuit of novel therapeutic agents, the strategic modification of known pharmacophores remains a cornerstone of drug discovery. The introduction of halogen atoms, particularly bromine, into bioactive scaffolds can profoundly influence their physicochemical properties and biological activities. This guide delves into the largely unexplored yet promising realm of brominated acenaphthenequinones, offering a technical exploration for researchers, medicinal chemists, and drug development professionals. While direct and extensive biological data on this specific class of compounds is nascent, this document synthesizes foundational knowledge on acenaphthenequinone chemistry, the known bioactivities of its derivatives, and the well-established impact of bromination on pharmacokinetics and pharmacodynamics. By integrating these parallel streams of evidence, we aim to provide a predictive framework and a practical guide to stimulate and inform future research in this exciting area.

The Acenaphthenequinone Core: A Privileged Scaffold

Acenaphthenequinone, a polycyclic aromatic dione, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, planar structure and reactive ketone moieties serve as excellent anchor points for derivatization, enabling the exploration of diverse chemical space.

Synthesis of Brominated Acenaphthenequinones

The introduction of bromine atoms onto the acenaphthenequinone core can be achieved through various synthetic routes. The position and number of bromine substituents are critical determinants of the resulting molecule's biological profile.

Key Bromination Reactions:

-

Electrophilic Aromatic Substitution: Treatment of acenaphthenequinone with N-bromosuccinimide (NBS) in a polar solvent yields 5-bromoacenaphthenequinone.[1]

-

Direct Bromination: Reaction with bromine can lead to the formation of the 3-bromo derivative.[1][2]

-

Catalyzed Bromination: In the presence of a catalyst such as iron filings, further bromination can be achieved to yield polybrominated derivatives like the 2,3,5-tribromo and 2,3,4,5-tetrabromo derivatives.[1][2] The precise positions of the bromine atoms in the tetrabromo derivative have not been definitively determined.[1][2]

The choice of brominating agent, solvent, and catalyst is paramount in controlling the regioselectivity of the reaction. These synthetic pathways provide access to a library of mono- and poly-brominated acenaphthenequinones for biological screening.

Potential Biological Activities: An Evidence-Based Extrapolation

While dedicated studies on the biological activities of brominated acenaphthenequinones are limited, we can infer their potential by examining the known activities of the parent acenaphthenequinone and the general effects of bromination on other bioactive molecules.

Anticancer Potential: A Promising Frontier

Acenaphthene derivatives have demonstrated significant potential as antitumor agents.[3][4][5] The cytotoxic activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and induce apoptosis.

Hypothesized Mechanisms of Action for Brominated Acenaphthenequinones:

-

Enhanced Intercalation and DNA Damage: The increased size and polarizability of the bromine atom could enhance the molecule's ability to intercalate into the DNA double helix, leading to conformational changes and inhibition of replication and transcription.

-

Induction of Oxidative Stress: Quinone structures are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptotic pathways in cancer cells. Bromination can modulate the redox potential of the quinone moiety, potentially enhancing its pro-oxidant activity.

-

Enzyme Inhibition: Brominated acenaphthenequinones may act as inhibitors of key enzymes in cancer progression, such as topoisomerases or protein kinases. The electronegative bromine atom can form halogen bonds with amino acid residues in the active site of these enzymes, leading to potent inhibition.

Experimental Workflow: Assessing Anticancer Activity

Caption: Workflow for the evaluation of anticancer potential.

Antimicrobial Activity: Combating Drug Resistance

Acenaphthenequinone derivatives have been reported to possess bactericidal and fungicidal properties.[6] The introduction of bromine, a lipophilic halogen, is a well-established strategy for enhancing the antimicrobial activity of organic compounds.

Hypothesized Mechanisms of Action for Brominated Acenaphthenequinones:

-

Increased Membrane Permeability: The lipophilicity imparted by bromine atoms can facilitate the transport of the molecule across the microbial cell membrane, leading to higher intracellular concentrations.

-

Disruption of Cellular Respiration: As quinones, these compounds can interfere with the electron transport chain, disrupting cellular respiration and leading to microbial cell death.

-

Inhibition of Essential Enzymes: Brominated acenaphthenequinones may inhibit microbial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The brominated acenaphthenequinone is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: A Targeted Therapeutic Approach

The rigid structure of acenaphthenequinone makes it an attractive scaffold for the design of enzyme inhibitors. The specific positioning of bromine atoms can enhance binding affinity and selectivity for the target enzyme.

Potential Enzyme Targets:

-

Protein Kinases: Many cancers are driven by aberrant protein kinase activity. The planar aromatic system of acenaphthenequinone can mimic the adenine region of ATP, while the bromine atoms can form specific interactions within the kinase active site.

-

Phosphatases: Brominated aromatic compounds have shown potent inhibitory activity against protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways.

-

Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression.[3][7]

Data Presentation: Comparative Analysis of Bioactivity

| Compound | Modification | Target/Assay | IC50 / MIC (µM) | Reference |

| Acenaphthene Derivative 3c | Thiazole backbone | SKRB-3 (breast cancer) | Potent (inhibition rate 66.1%) | [4] |

| Brominated Plastoquinone BrPQ1 | Bromine, methoxy | S. aureus, S. epidermidis | Promising antibacterial | [8] |

| Brominated Plastoquinone BrPQ14 | Bromine, cyclic dioxy | S. aureus, S. epidermidis | Promising antibacterial | [8] |

| 7,8-dihydroxychlorpromazine | Dihydroxy, chloro | Protein Kinase C | 8.3 | [9] |

Structure-Activity Relationships (SAR): Guiding Rational Design

Systematic studies of the structure-activity relationships of brominated acenaphthenequinones are essential for optimizing their biological activity.

Key SAR Considerations:

-

Position of Bromine: The position of the bromine atom(s) on the aromatic rings will significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

-

Number of Bromine Atoms: The degree of bromination can impact both the potency and selectivity of the compound. Polybromination may increase lipophilicity and enhance membrane permeability, but it can also lead to increased cytotoxicity.

-

Synergistic Substituents: The combination of bromine with other functional groups (e.g., hydroxyl, amino, methoxy) can lead to synergistic effects on biological activity.

Logical Relationship: From Structure to Activity

Caption: Interplay of structural features and biological activity.

Future Directions and Conclusion

The exploration of brominated acenaphthenequinones as potential therapeutic agents is in its infancy. This guide has laid a theoretical and practical foundation to encourage further investigation into this promising class of compounds. Future research should focus on:

-

Synthesis of a diverse library of brominated acenaphthenequinones with systematic variations in the position and number of bromine atoms.

-

Comprehensive biological screening against a wide range of cancer cell lines, pathogenic microbes, and relevant enzyme targets.

-

In-depth mechanistic studies to elucidate the mode of action of the most active compounds.

-

Computational modeling and QSAR studies to guide the rational design of next-generation analogues with improved potency and selectivity.

By leveraging the principles outlined in this guide, the scientific community can unlock the full therapeutic potential of brominated acenaphthenequinones and contribute to the development of novel drugs for unmet medical needs.

References

-

Amer, A. M., Attia, A. M., El-Edfawy, S., & El-Dien, I. G. (2015). REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES. Heterocycles, 90(1), 443. [Link]

-

El Ashry, E. S. H., Hamid, H. A., Kassem, A. A., & Shoukry, M. (2002). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 7(2), 155-188. [Link]

-

El Ashry, E. S. H., Hamid, H. A., Kassem, A. A., & Shoukry, M. (2002). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. ResearchGate. [Link]

-

Ökten, S., Çakmak, O., & Soyer, Z. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-22. [Link]

-

de Castro, P. A., da Silva, T. B., Leal, E., de Souza, T. B., da Silva, F. C., & de Souza, M. C. B. V. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry, 16(21), 1629-1644. [Link]

-

Türedi, E., Tüzün, A. F., Karaman, M., Şahin, E., & Tüyün, A. F. (2021). Exploration of brominated Plastoquinone analogs: Discovery and structure-activity relationships of small antimicrobial lead molecules. Bioorganic Chemistry, 116, 105316. [Link]

-

Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(3), 2519-2526. [Link]

-

Wang, X., Chen, Y., Liu, Y., Liu, Y., Zhang, J., & Li, X. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 19(9), 503. [Link]

-

de Castro, P. A., da Silva, T. B., Leal, E., de Souza, T. B., da Silva, F. C., & de Souza, M. C. B. V. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry. [Link]

-

Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135-160. [Link]

-

Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(3), 2519-2526. [Link]

-

Borges, F., Guimarães, E., & de Oliveira, L. (2025). Structure-Activity Relationship of Bergenin and Acetylated Derivatives as Anti-Inflammatory. Journal of the Brazilian Chemical Society. [Link]

-

Murayama, N., Tsuboi, M., Tanimoto, T., & Shimada, T. (2012). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 25(5), 1047-1053. [Link]

-

O'Brian, C. A., Liskamp, R. M., & Weinstein, I. B. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-608. [Link]

-

Wang, Y., Zhang, Y., Chen, X., Li, X., & Zhang, Y. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5871. [Link]

-

Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. Molecules, 16(3), 2519-2526. [Link]

-

El Ashry, E. S. H., Hamid, H. A., Kassem, A. A., & Shoukry, M. (2002). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 7(2), 155-188. [Link]

-

Yüksek, H., Gürsoy, S., & Demir, Y. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]

-

Zhang, L., Wang, Y., Li, H., Yang, G., & Chen, D. (2019). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. Natural Product Research, 35(12), 2021-2028. [Link]

-

El-Kashef, H., El-Sheekh, M., & Al-Aziz, A. (2023). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 21(9), 488. [Link]

-

Kennedy, A. J., Mathews, T. P., Kharel, Y., & Macdonald, J. M. (2016). Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 59(4), 1486-1502. [Link]

-

Wang, J., Zhang, Y., & Wang, J. (2025). Removal of phenanthrene and acenaphthene from aqueous solution by enzyme-catalyzed phenol coupling reaction. ResearchGate. [Link]

-

Al-Khafaji, M. K. H., & Hussein, M. S. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International journal of health sciences. [Link]

Sources

- 1. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.oszk.hu [epa.oszk.hu]

- 7. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of brominated Plastoquinone analogs: Discovery and structure-activity relationships of small antimicrobial lead molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Insights for Researchers

An In-depth Technical Guide to the Safe Handling of 1,2-Acenaphthylenedione, 5-bromo-

Introduction: A Proactive Approach to Safety

1,2-Acenaphthylenedione, 5-bromo-, also known as 5-bromoacenaphthenequinone, is a brominated aromatic dione with significant potential in organic synthesis and materials science. Its value as a building block is clear, but its reactive nature—a direct consequence of its chemical structure—necessitates a comprehensive and proactive safety protocol. The presence of the bromine atom and the quinone core suggests potential for heightened reactivity and biological activity compared to its parent compound, acenaphthenequinone.

This guide moves beyond mere compliance, adopting a "why-first" approach to safety. By understanding the chemical causality behind each precaution, researchers can not only protect themselves but also ensure the integrity and reproducibility of their experimental work. The toxicological properties of 1,2-Acenaphthylenedione, 5-bromo- have not been fully investigated, demanding a conservative and rigorous approach to handling.[1][2][3] This document serves as a self-validating system of protocols, grounded in authoritative sources and extensive field experience with analogous chemical entities.

Chemical and Physical Profile

A foundational understanding of a compound's properties is the first step in risk assessment. While exhaustive experimental data for this specific molecule is not widely published, we can extrapolate key characteristics from its structure and available data for related compounds.

| Property | Value | Source |

| Chemical Name | 1,2-Acenaphthylenedione, 5-bromo- | N/A |

| Synonyms | 5-Bromoacenaphthenequinone | [4] |

| CAS Number | 26254-35-3 | [4] |

| Molecular Formula | C₁₂H₅BrO₂ | [4] |

| Molecular Weight | 261.07 g/mol | [4] |

| Appearance | Likely purple-yellow to brown powder/solid | [5][6] |

| Solubility | Expected to be insoluble in water | [1][5] |

Hazard Identification and Risk Analysis

The primary hazards associated with 1,2-Acenaphthylenedione, 5-bromo- are inferred from its parent compound, acenaphthenequinone, and analogous brominated aromatic compounds.[1][2][7] The core directive is to treat this compound as hazardous until proven otherwise.

-

Acute Toxicity (Oral): Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[1][7]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][7] Prolonged contact or absorption through the skin may lead to systemic effects.[8] Open cuts or abraded skin should never be exposed.[8]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potential damage.[1][7]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1][7][9]

-

Reactivity Hazards: Strong oxidizing agents are incompatible materials.[1] Brominated compounds can be highly reactive and should be handled with care.[10][11]

The causality is clear: the quinone structure is an electron acceptor and can participate in redox cycling, while the bromine atom enhances its electrophilic nature and potential for toxicological interactions.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should be minimized through engineering controls before relying on personal protective equipment (PPE).

-

Chemical Fume Hood: All manipulations of 1,2-Acenaphthylenedione, 5-bromo-, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[12][13] This is non-negotiable. The hood contains airborne particles and vapors, protecting the user from respiratory exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation at the source of dust generation is a critical supplement to the fume hood.[14]

-

Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and tested regularly.[12] Their proximity is crucial for effective first aid in the event of an accidental exposure.

Personal Protective Equipment (PPE): A System for Personal Safety

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the identified risks.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as transfers of solutions or cleanup of spills, a full face shield should be worn over the safety goggles.[1][11]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For handling larger quantities, chemical-resistant coveralls offer superior protection.[15]

-

Hand Protection: Chemical-resistant gloves are required. Double-gloving (wearing two pairs of gloves) is strongly recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if it becomes contaminated. Nitrile gloves are a common choice, but consulting a glove compatibility chart for brominated aromatic ketones is advised for extended use.

-

Respiratory Protection: When engineering controls cannot guarantee exposure levels are below occupational limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters is a suitable choice.[16][17]

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for 1,2-Acenaphthylenedione, 5-bromo-.

Detailed Experimental Protocols: Handling and Storage

Methodical and precise handling is paramount to ensuring safety and experimental success.

Weighing and Transfer Protocol

-

Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood sash is at the lowest practical height.

-

Grounding: Take precautionary measures against static discharge, as fine dust can pose an explosion risk.[14] Grounding the container and receiving equipment is a prudent step.

-

Weighing: Use a tared container or anti-static weigh paper.[12] Handle the solid compound with a spatula, avoiding any actions that could generate dust.

-

Transfer: If transferring to a reaction vessel containing a solvent, add the solid slowly to the vortex of the stirred liquid to minimize dust formation.

-

Cleanup: Immediately after transfer, decontaminate the spatula and weighing container with an appropriate solvent (e.g., acetone) within the fume hood. Wipe down the balance and surrounding area with a damp cloth.

Storage Protocol

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Location: Store in a designated cabinet for toxic or reactive chemicals, away from incompatible materials, particularly strong oxidizing agents.[1][13]

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures: A Validating System of Response

A well-rehearsed emergency plan is a critical component of a safe laboratory environment.

Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.[12]

-

Containment: For a solid spill, gently cover with an absorbent material like vermiculite to prevent dust from becoming airborne. Do not sweep dry powder.

-

Cleanup: Wearing appropriate PPE (including respiratory protection), mechanically take up the contained material and place it in a sealed, labeled container for hazardous waste disposal.[14]

-

Decontamination: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.[18]

First Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]

-

Skin Contact: Immediately remove all contaminated clothing.[14] Rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[12][18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Waste Disposal

All waste containing 1,2-Acenaphthylenedione, 5-bromo-, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[12] Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][14]

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

-

Cheméo. Chemical Properties of Acenaphthylene, 5-bromo-1,2-dihydro- (CAS 2051-98-1). [Link]

-

Chemsrc. 5-Bromoacenaphthenequinone | CAS#:26254-35-3. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

ICL Group. Bromine Safety Handbook. [Link]

-

U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acenaphthene. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

CPWR - The Center for Construction Research and Training. Chapter 5: Personal Protective Equipment (PPE). [Link]

-

PW Krystian. TYCHEM® C Standard protective coveralls with socks – yellow. [Link]

-

GOV.UK. Bromine: incident management. [Link]

-

University of Washington. Standard Operating Procedure: Bromine Safety. [Link]

-

National Institutes of Health (NIH). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

-

Wikipedia. Acenaphthoquinone. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromoacenaphthenequinone | CAS#:26254-35-3 | Chemsrc [chemsrc.com]

- 5. Acenaphthoquinone - Wikipedia [en.wikipedia.org]

- 6. 5-Bromoacenaphthene | Sigma-Aldrich [sigmaaldrich.com]

- 7. geneseo.edu [geneseo.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemos.de [chemos.de]

- 10. icl-group-sustainability.com [icl-group-sustainability.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. chemos.de [chemos.de]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. epa.gov [epa.gov]

- 17. cpwr.com [cpwr.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

theoretical and computational studies of 5-bromo-1,2-acenaphthylenedione

An In-depth Technical Guide: Theoretical and Computational Studies of 5-bromo-1,2-acenaphthylenedione

Abstract